molecular formula C10H17NO2 B13065088 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one

Cat. No.: B13065088
M. Wt: 183.25 g/mol
InChI Key: OWOWTFYMKYCFQO-SOFGYWHQSA-N
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Description

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO2 It is a derivative of enones, characterized by the presence of a dimethylamino group, a methyl group, and an oxolane ring attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can be achieved through a multi-step process. One common method involves the reaction of 1-(tetrahydrofuran-3-yl)ethanone with dimethylamine in the presence of a suitable solvent such as dimethylacetamide (DMAc). The reaction mixture is typically stirred at elevated temperatures (e.g., 110°C) under an inert atmosphere (e.g., argon) for an extended period (e.g., 16 hours) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted enones or amines.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins or signaling cascades

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one: A closely related compound with a similar structure but lacking the methyl group at the 2-position.

    1-(Oxolan-3-yl)ethan-1-one: Another related compound with a simpler structure, lacking the dimethylamino and methyl groups.

Uniqueness

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and methyl groups, which can influence its chemical reactivity and biological activity

Biological Activity

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one, with the molecular formula C10_{10}H17_{17}NO2_2 and CAS Number 1865880-59-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has a molecular weight of 183.25 g/mol. Its structure features a dimethylamino group, which is known to enhance biological activity by increasing lipophilicity and facilitating cellular uptake. The oxolane ring contributes to the compound's stability and reactivity.

PropertyValue
Molecular FormulaC10_{10}H17_{17}NO2_2
Molecular Weight183.25 g/mol
CAS Number1865880-59-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group can act as a nucleophile, allowing the compound to form covalent bonds with electrophilic sites on proteins. This interaction can modulate enzyme activities and influence signaling pathways.

Case Studies

Several case studies highlight the biological relevance of compounds with similar structures:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : Another investigation reported that structurally similar compounds exhibited antimicrobial properties against several bacterial strains, suggesting a broad spectrum of biological activity.
  • Enzyme Inhibition : Research has shown that certain derivatives can inhibit enzymes critical for tumor metabolism, thereby reducing cancer cell viability .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Cellular Uptake : The incorporation of a dimethylamino group enhances cellular uptake due to increased lipophilicity.
  • Target Interaction : The compound may interact with various protein targets, influencing pathways related to cell survival and proliferation.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one

InChI

InChI=1S/C10H17NO2/c1-8(6-11(2)3)10(12)9-4-5-13-7-9/h6,9H,4-5,7H2,1-3H3/b8-6+

InChI Key

OWOWTFYMKYCFQO-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\N(C)C)/C(=O)C1CCOC1

Canonical SMILES

CC(=CN(C)C)C(=O)C1CCOC1

Origin of Product

United States

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